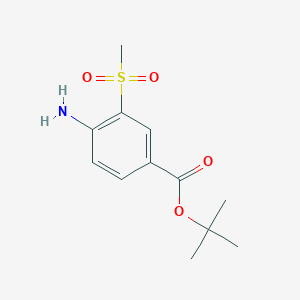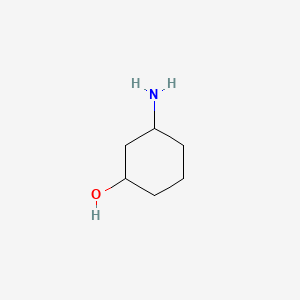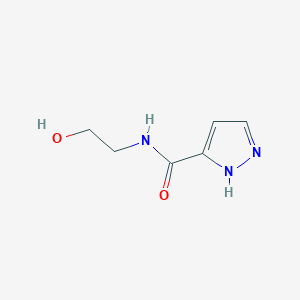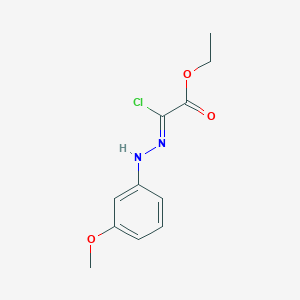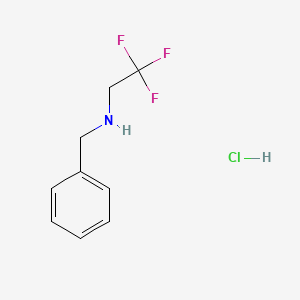
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride
Descripción general
Descripción
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride: is a chemical compound with the molecular formula C9H11ClF3N It is characterized by the presence of a trifluoroethyl group attached to a benzenemethanamine structure, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride typically involves the reaction of benzenemethanamine with 2,2,2-trifluoroethylamine hydrochloride. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines, which involves a one-pot N–H insertion reaction conducted via cascade diazotization/N-trifluoroethylation reactions . This method allows for the efficient production of N-trifluoroethylated anilines in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The presence of the trifluoroethyl group can facilitate cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Iron porphyrin or other metal catalysts for facilitating specific reactions like N-trifluoroethylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl-substituted benzenemethanone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modify the biological activity of drug molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex fluorinated organic molecules.
Material Science: Its unique properties make it useful in the development of advanced materials with specific chemical and physical characteristics.
Biological Studies: The compound can be used to study the effects of trifluoroethyl groups on biological systems and their interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride involves its interaction with molecular targets through the trifluoroethyl group. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trifluoroethyl)aniline
- N-(2,2,2-Trifluoroethyl)benzylamine
- N-(2,2,2-Trifluoroethyl)phenethylamine
Uniqueness
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride is unique due to its specific combination of the trifluoroethyl group with the benzenemethanamine structure. This combination imparts distinct chemical properties, such as enhanced metabolic stability and altered biological activity, making it valuable for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N-benzyl-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5,13H,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZGAFVDXDYLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



